molecular formula C12H14BrNO B11714320 2-(3-Bromobenzyl)-3-piperidinone

2-(3-Bromobenzyl)-3-piperidinone

Cat. No.: B11714320
M. Wt: 268.15 g/mol
InChI Key: HOAWBOMWRVFXTR-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)-3-piperidinone is a functionalized piperidine derivative offered for research and development purposes. Piperidine rings are a fundamental structural motif found in a vast number of bioactive molecules and are the most frequently used non-aromatic ring system in small-molecule drugs listed in the FDA orange book . The 3-piperidinone core provides a versatile synthetic handle, allowing researchers to further functionalize the molecule at the carbonyl and adjacent positions. The 3-bromobenzyl substituent is a common pharmacophore that can be used to modulate the compound's lipophilicity and electronic properties, making it a valuable intermediate in medicinal chemistry campaigns. This compound is particularly valuable for constructing multi-substituted, chiral piperidines, which are common in natural alkaloids and pharmaceutical candidates . The substitution pattern, with a benzyl group adjacent to the nitrogen, is a strategy often employed to influence the piperidine ring's three-dimensional conformation and metabolic stability . Researchers can utilize this chemical as a key precursor in multi-step syntheses, including Mannich-type reactions, hydrogenations, and cyclizations, to access complex polycyclic structures such as piperidines and quinolizidines . This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]piperidin-3-one

InChI

InChI=1S/C12H14BrNO/c13-10-4-1-3-9(7-10)8-11-12(15)5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2

InChI Key

HOAWBOMWRVFXTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(NC1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)-3-piperidinone typically involves the reaction of 3-bromobenzyl chloride with piperidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)-3-piperidinone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The piperidinone ring can be oxidized to form corresponding lactams.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or Dess-Martin periodinane are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include lactams and other oxidized derivatives.

    Reduction: Products include secondary amines and other reduced derivatives.

Scientific Research Applications

2-(3-Bromobenzyl)-3-piperidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)-3-piperidinone involves its interaction with molecular targets through its functional groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the piperidinone ring can engage in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-(3-Bromobenzyl)-3-piperidinone, such as brominated aromatic systems, heterocyclic cores, or ketone functionalities. Key differences in substituents and scaffolds influence their physicochemical and biological behaviors:

Table 1: Comparison of Structural Analogues
Compound Name Core Structure Substituents LogP* IC50 (µM)*
(E)-2-(i-(3-Bromobenzyl)-5-hydroxy-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone 3-Bromobenzyl, quinoline 5.169 42
(E)-2-(i-(2-Bromobenzyl)-5-methoxy-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone 2-Bromobenzyl, methoxy, quinoline 5.458 41
1-(3-Bromobenzyl)-piperazine Piperazine 3-Bromobenzyl N/A N/A
1-(3-Bromobenzyl)piperazin-2-one Piperazinone 3-Bromobenzyl N/A N/A
3-Bromobenzyl 2-phenylacetate Ester 3-Bromobenzyl, phenylacetyl N/A N/A

*Data sourced from and . LogP (partition coefficient) reflects lipophilicity; IC50 indicates inhibitory concentration (biological activity).

Key Observations:

Core Structure Impact: Piperidinone vs. Indolinone: The piperidinone ring in this compound lacks the conjugated indole system present in indolinone-based analogues (Table 1).

Substituent Effects: Bromine Position: Analogues with 2-bromobenzyl substituents (LogP = 5.458) exhibit higher lipophilicity than 3-bromobenzyl variants (LogP = 5.169), suggesting that halogen positioning influences solubility and membrane permeability . Functional Groups: Hydroxy or methoxy groups on the indolinone scaffold (Table 1) modulate electronic properties and hydrogen-bonding capacity, correlating with variations in IC50 values (41–42 µM).

Biological Activity: Indolinone derivatives with quinoline moieties (Table 1) display moderate inhibitory activity (IC50 ~41–42 µM), likely targeting kinase or protease enzymes. The absence of such extensions in this compound may limit direct biological activity unless further functionalized .

Physicochemical Properties

  • Lipophilicity (LogP): The LogP values of indolinone analogues (Table 1) suggest that this compound may exhibit moderate lipophilicity (estimated LogP ~4–5), balancing solubility and permeability.
  • Polarity: The ketone group in piperidinone enhances polarity compared to ester derivatives like 3-bromobenzyl 2-phenylacetate, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for 2-(3-Bromobenzyl)-3-piperidinone, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 3-bromobenzaldehyde or its derivatives. For example, condensation with cyclohexylamine (or piperidine analogs) followed by bromination or alkylation steps can yield the target compound. Key intermediates include 3-bromobenzyl halides or alcohols, which are coupled to the piperidinone core via nucleophilic substitution or reductive amination .

Example Reaction Pathway:

Step 1: Formation of 3-bromobenzyl bromide from 3-bromobenzyl alcohol using HBr or PBr₃ .

Step 2: Alkylation of 3-piperidinone with the brominated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How are purity and structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR spectra are analyzed to confirm the presence of the bromobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and the piperidinone backbone (carbonyl peak at ~208 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 268.14 for C₁₂H₁₄BrNO) and fragmentation patterns .
  • Chromatography: HPLC or GC-MS assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in alkylation steps?

Methodological Answer:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing agents (NaBH₄) stabilize reactive species .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during bromobenzyl coupling .

Table 1: Optimization Parameters for Alkylation

ParameterOptimal ConditionYield Improvement
CatalystTBAB (10 mol%)+15%
SolventDMF+20%
Temperature0°C+10%

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Comparative Analysis: Cross-validate NMR/MS data with literature or computational predictions (e.g., density functional theory for 13C^{13}C chemical shifts) .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in aromatic regions .
  • Isotopic Labeling: Introduce 2H^{2}H or 13C^{13}C labels to trace reaction pathways and confirm bond formation .

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinase or protease libraries (e.g., PI3Kδ or acetylcholinesterase) using fluorescence-based activity assays .
  • Molecular Docking: Model interactions with protein targets (e.g., PDB ID 6GZ) to predict binding affinities and active sites .
  • Proteomics: Use affinity chromatography with immobilized compound analogs to pull down interacting proteins .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound derivatives?

Methodological Answer:

  • Substituent Variation: Modify the bromobenzyl group (e.g., fluorination at para-position) or piperidinone substituents (e.g., methyl groups) to assess steric/electronic effects .
  • Pharmacokinetic Profiling: Measure logP (lipophilicity), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) for lead optimization .
  • In Vivo Efficacy: Test derivatives in disease models (e.g., murine inflammation or tumor xenografts) to correlate SAR with therapeutic outcomes .

Key Considerations for Experimental Design

  • Data Reproducibility: Document reaction parameters (e.g., stirring rate, moisture sensitivity) to mitigate batch-to-batch variability .
  • Safety Protocols: Handle brominated intermediates in fume hoods due to volatility and toxicity .
  • Ethical Compliance: Follow institutional guidelines for biological testing, particularly in vivo studies .

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